tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate (CAS 932046-78-1) is a heterobifunctional synthetic intermediate comprising a 2-methylthio-6-chloropyrimidine core linked at the 4-position to an N-Boc-protected piperazine. With a molecular formula of C14H21ClN4O2S and a molecular weight of 344.86 g/mol, this compound belongs to the piperazinylpyrimidine class, a privileged scaffold widely exploited in kinase inhibitor discovery programs.

Molecular Formula C14H21ClN4O2S
Molecular Weight 344.86
CAS No. 932046-78-1
Cat. No. B2409990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate
CAS932046-78-1
Molecular FormulaC14H21ClN4O2S
Molecular Weight344.86
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)SC)Cl
InChIInChI=1S/C14H21ClN4O2S/c1-14(2,3)21-13(20)19-7-5-18(6-8-19)11-9-10(15)16-12(17-11)22-4/h9H,5-8H2,1-4H3
InChIKeyIIEXFEUXRIRMEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate (CAS 932046-78-1): A Boc-Protected Pyrimidine-Piperazine Building Block for Kinase-Targeted Library Synthesis


tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate (CAS 932046-78-1) is a heterobifunctional synthetic intermediate comprising a 2-methylthio-6-chloropyrimidine core linked at the 4-position to an N-Boc-protected piperazine . With a molecular formula of C14H21ClN4O2S and a molecular weight of 344.86 g/mol, this compound belongs to the piperazinylpyrimidine class, a privileged scaffold widely exploited in kinase inhibitor discovery programs [1]. Its synthetic accessibility from 4,6-dichloro-2-methylsulfanylpyrimidine and N-Boc-piperazine under mild conditions (triethylamine, dichloromethane, room temperature, 16 h) with reported yields of 95% makes it a logistically attractive entry point for parallel medicinal chemistry campaigns .

Why Generic Substitution of CAS 932046-78-1 with Other Pyrimidine-Piperazine Building Blocks Compromises Downstream Synthetic Outcomes


Substituting tert-butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate with structurally adjacent analogs introduces discrete, quantifiable differences in molecular weight, lipophilicity, protecting group lability, and orthogonal reactivity that propagate through multi-step synthetic sequences . The Boc protecting group is acid-labile, enabling selective N-deprotection under conditions that leave the methylthio and chloro substituents intact—a critical feature for convergent library synthesis that is absent in the free-piperazine hydrochloride analog (CAS 1261231-26-8), which lacks N-protection and exhibits different solubility and storage characteristics . The 6-chloro substituent provides a handle for nucleophilic aromatic substitution (SNAr), while the 2-methylthio group can be oxidized to a sulfone for subsequent displacement, creating an orthogonal reaction sequence that ethyl carbamate (CAS 339017-78-6) or 2-carboxylic acid (CAS 1261229-84-8) analogs cannot replicate without altering the electronic landscape of the pyrimidine ring . These are not interchangeable building blocks; selection of the correct intermediate directly determines the feasible downstream chemistry and the purity profile of final compounds.

Quantitative Differentiation Evidence: CAS 932046-78-1 vs. Closest Pyrimidine-Piperazine Analogs


Molecular Weight and Lipophilicity: CAS 932046-78-1 Occupies a Favorable Intermediate Property Space vs. Deprotected and Carboxylic Acid Analogs

The target compound (MW 344.86, clogP ~1.90) occupies a distinctly favorable property space for a protected intermediate compared to three direct analogs. The Boc-deprotected hydrochloride salt (CAS 1261231-26-8, MW 281.2) reduces molecular weight by 63.7 Da but introduces a free secondary amine that requires immediate reprotection in most synthetic sequences . The ethyl carbamate analog (CAS 339017-78-6, MW 316.81) is 28.0 Da lighter, but the ethyl carbamate lacks the acid-lability of Boc, restricting orthogonal deprotection strategies . The 2-carboxylic acid analog (CAS 1261229-84-8, MW 388.87) adds 44.0 Da and introduces a polar carboxyl group (clogP reduction estimated ~1.2 log units), which can complicate downstream coupling reactions and chromatographic purification .

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Boc Protection Enables Chemoselective Deprotection: Comparative Storage and Handling Stability vs. Free Piperazine Hydrochloride

The Boc-protected target compound (CAS 932046-78-1) requires storage at 2–8°C in sealed, dry conditions, as specified by multiple commercial suppliers, reflecting adequate bench stability for a carbamate-protected amine . In contrast, the free piperazine hydrochloride analog (CAS 1261231-26-8) possesses a nucleophilic secondary amine that is susceptible to aeration, oxidation, and unintended acylation during storage, necessitating more stringent handling protocols . The Boc group of the target compound is cleaved under standard acidic conditions (TFA/DCM or HCl/dioxane), whereas the ethyl carbamate analog (CAS 339017-78-6) requires harsher basic or reductive conditions for deprotection, which may be incompatible with base-sensitive substrates .

Synthetic Methodology Protecting Group Strategy Intermediate Stability

Density and Boiling Point Differentiation: Physical Handling Properties vs. Boc-Deprotected Analog

Direct physical property comparison between the target compound (CAS 932046-78-1) and its Boc-deprotected hydrochloride analog (CAS 1261231-26-8) reveals measurable differences relevant to large-scale handling and purification. The target compound exhibits a density of 1.31±0.1 g/cm³ and a boiling point of 482.0±45.0 °C at 760 mmHg . The deprotected analog is denser at 1.4±0.1 g/cm³ with a lower boiling point of 425.0±40.0 °C . The 57°C higher boiling point of the target compound reflects the increased molecular weight and reduced hydrogen-bonding capacity of the Boc-protected form, which translates to different behavior during solvent evaporation and vacuum distillation operations.

Process Chemistry Physical Property Profiling Intermediate Handling

Orthogonal Reactivity of 6-Chloro and 2-Methylthio Substituents Enables Sequential Functionalization Not Possible with Mono-Substituted Analogs

The target compound possesses two electronically differentiated leaving groups on the pyrimidine core: a 6-chloro substituent susceptible to SNAr with amines, and a 2-methylthio group that can be oxidized to a methylsulfone (SO2Me) for subsequent nucleophilic displacement . This orthogonal reactivity is documented in the synthesis route where 4,6-dichloro-2-methylsulfanylpyrimidine undergoes selective monosubstitution at the 4-position with N-Boc-piperazine, leaving the 6-chloro group intact for further functionalization . In contrast, the 2-methylpiperazine analog (CAS 1261232-31-8) introduces a chiral center adjacent to the piperazine N-atom that alters the conformational preference and may complicate stereochemical outcomes in downstream coupling . The 3-methylpiperazine analog (CAS 1261231-27-9) similarly introduces regiochemical ambiguity in subsequent N-functionalization steps.

Synthetic Chemistry Orthogonal Functionalization Diversity-Oriented Synthesis

Commercial Purity Benchmarking: 98% Assay Availability Exceeds Typical 95% Standard for Protected Pyrimidine-Piperazine Intermediates

The target compound is commercially available at ≥98% purity (ChemScene Cat. CS-0587560, Leyan Cat. 1658226) as well as at 95% (AKSci Cat. 2139DP, Beyotime Cat. Y153375), providing procurement flexibility based on synthetic tolerance . This compares favorably with the ethyl carbamate analog (CAS 339017-78-6), which is listed at only 90% purity from Leyan, a difference of 8 percentage points that can significantly impact yield calculations and impurity profiles in multi-step sequences . The 2-methylpiperazine analog (CAS 1261232-31-8) is available at 95–98%, comparable to the target, but introduces a stereocenter that creates diastereomeric impurity risks not present in the achiral target compound .

Chemical Procurement Quality Control Intermediate Specification

Piperazinylpyrimidine Scaffold Privilege: Class-Level Evidence for Kinase Inhibition and CNS Target Engagement

While direct bioactivity data for CAS 932046-78-1 itself is limited to its role as a protected intermediate, the piperazinylpyrimidine scaffold class to which it belongs has demonstrated validated activity across multiple target families. US Patent US8609672B2 discloses piperazinylpyrimidine analogues as protein kinase inhibitors with utility in treating cellular proliferation disorders [1]. Patent WO-2019062662-A1 claims substituted pyrimidine piperazine compounds as 5-HT1A receptor agonists and 5-hydroxytryptamine reuptake inhibitors for CNS indications [2]. The historical compound 2-methylamino-4-N-methylpiperazino-5-methylthio-6-chloropyrimidine (GB 9975/73) established the CNS activity of this substitution pattern [3]. These class-level precedents support the use of this Boc-protected building block in kinase-focused and CNS-targeted library synthesis. CAUTION: No direct IC50, Ki, or cellular activity data were identified for the Boc-protected intermediate itself in peer-reviewed literature; all bioactivity inferences are class-level and pertain to deprotected or further elaborated derivatives.

Kinase Inhibitor Chemistry CNS Drug Discovery Privileged Scaffold

Validated Application Scenarios for tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate Based on Quantitative Evidence


Convergent Kinase-Focused Library Synthesis via Sequential SNAr and Sulfone Displacement

The orthogonal 6-chloro (SNAr-active) and 2-methylthio (oxidizable to sulfone) substituents on the pyrimidine core enable a two-step sequential diversification strategy . Step 1: Boc-deprotection (TFA/DCM) followed by N-functionalization of the liberated piperazine. Step 2: SNAr at the 6-chloro position with amine nucleophiles. Step 3: Oxidation of 2-SMe to 2-SO2Me (mCPBA), then displacement with a second amine. This three-point diversity sequence is not accessible with mono-substituted pyrimidine analogs and directly leverages the 98% purity and defined physical properties (density 1.31 g/cm³, BP 482°C) of this intermediate for reproducible reaction outcomes .

CNS-Targeted Compound Synthesis Using 5-HT1A/5-HT Transporter Pharmacophore Scaffold

The piperazinylpyrimidine core with 6-chloro-2-methylthio substitution maps onto the pharmacophore claimed in WO-2019062662-A1 for 5-HT1A receptor agonism and serotonin reuptake inhibition [1]. The Boc-protected intermediate allows researchers to install the pyrimidine-piperazine core early in the synthetic sequence, then elaborate the piperazine N-terminus and pyrimidine 6-position in subsequent steps. The achiral nature of the piperazine ring avoids stereochemical complexity during parallel library synthesis, a practical advantage over the 2-methylpiperazine analog (CAS 1261232-31-8, +14 Da, 1 chiral center) .

Process Chemistry Scale-Up of Protected Pyrimidine-Piperazine Intermediates

The synthesis of this compound from 4,6-dichloro-2-methylsulfanylpyrimidine and N-Boc-piperazine proceeds under mild conditions (triethylamine, DCM, RT, 16 h) with 95% reported yield, making it amenable to scale-up . The lower density of the Boc-protected compound (1.31 g/cm³) compared to the hydrochloride salt of the deprotected analog (1.4 g/cm³) affects phase separation behavior during aqueous workup . The higher boiling point (482°C vs. 425°C) influences solvent swap protocols. The availability at both 95% and 98% purity allows cost-optimized procurement based on the purity requirements of the downstream chemistry.

Building Block for Multi-Target Kinase Inhibitor Scaffolds in Anticancer Programs

US Patent US8609672B2 establishes the piperazinylpyrimidine scaffold as a validated kinase inhibitor platform [2]. The Boc-protected building block serves as the entry point for constructing focused libraries targeting the human kinome. The 2-methylthio group, once oxidized to the sulfone, can be displaced with diverse amines to explore P-loop interactions, while the piperazine N-terminus (post-Boc removal) can be functionalized with amides, sulfonamides, or ureas to probe solvent-exposed regions. The compound's calculated clogP of 1.90 and topological polar surface area of 74.33 Ų place it within Lipinski-compliant property space for the intermediate, supporting its use in lead-like library design [3].

Quote Request

Request a Quote for tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.